molecular formula C21H20O B13835392 4,6-Dibenzyl-m-cresol CAS No. 30091-01-1

4,6-Dibenzyl-m-cresol

Cat. No.: B13835392
CAS No.: 30091-01-1
M. Wt: 288.4 g/mol
InChI Key: DSGBRCTVPMDCGH-UHFFFAOYSA-N
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Description

4,6-Dibenzyl-m-cresol is an organic compound with the molecular formula C21H20O. It is a derivative of m-cresol, which is also known as 3-methylphenol. This compound is characterized by the presence of two benzyl groups attached to the 4th and 6th positions of the m-cresol ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-m-cresol typically involves the alkylation of m-cresol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

m-Cresol+2Benzyl ChlorideNaOH, RefluxThis compound+2HCl\text{m-Cresol} + 2 \text{Benzyl Chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} + 2 \text{HCl} m-Cresol+2Benzyl ChlorideNaOH, Reflux​this compound+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of m-cresol and benzyl chloride to a reactor containing a base, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibenzyl-m-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinones and hydroquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,6-Dibenzyl-m-cresol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4,6-Dibenzyl-m-cresol involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It can also inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

    m-Cresol (3-Methylphenol): The parent compound of 4,6-Dibenzyl-m-cresol.

    o-Cresol (2-Methylphenol): An isomer of m-cresol with the methyl group at the 2nd position.

    p-Cresol (4-Methylphenol): An isomer of m-cresol with the methyl group at the 4th position.

Comparison: this compound is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and potential applications compared to its isomers. The additional benzyl groups also contribute to its increased molecular weight and altered physical properties.

Properties

CAS No.

30091-01-1

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

2,4-dibenzyl-5-methylphenol

InChI

InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3

InChI Key

DSGBRCTVPMDCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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